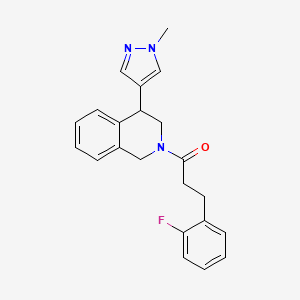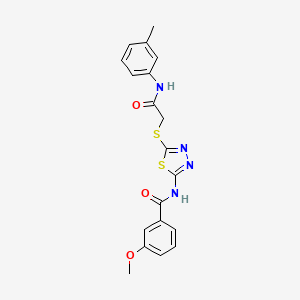![molecular formula C14H14N2O5S B2989184 methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate CAS No. 2034443-20-2](/img/structure/B2989184.png)
methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate
カタログ番号 B2989184
CAS番号:
2034443-20-2
分子量: 322.34
InChIキー: CANJVEZMVVFUMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring, the fusion of this ring to the pyridine ring, and the introduction of the sulfonyl and benzoate groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and pyridine rings would likely contribute to the compound’s aromaticity, making it relatively stable. The sulfonyl group is a strong electron-withdrawing group, which would affect the electron distribution in the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The isoxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms, and the sulfonyl and benzoate groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar regions could affect properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of complex molecules often involves multi-step reactions, including condensation, methylation, hydrogenolysis, and cyclization, as demonstrated in the synthesis of key intermediates for Tianeptine, which involves sulfonyl and benzoate groups similar to the compound (Xiu-lan, 2009).
- Polarographic studies of alkyl sulfoxides and sulfides, which are chemically related to the sulfonyl group in the compound, show that these groups can undergo irreversible reductions in aqueous ethanol, providing insights into the electrochemical properties of similar molecules (Johansson & Wendsjö, 1983).
Potential Applications in Antibacterial Activity
- Novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized and showed antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli, suggesting that molecules with similar frameworks could be explored for antibacterial applications (Poręba et al., 2015).
Advanced Materials and Coatings
- The incorporation of pyrimidine derivatives, which share structural similarities with the compound , into polyurethane varnish and printing ink paste demonstrated antimicrobial effects, indicating potential for the development of antimicrobial coatings and materials (El‐Wahab et al., 2015).
Supramolecular Chemistry
- Hydrogen-bonding interactions between non-mesomorphic compounds, including those containing pyridine and sulfonyl groups, can induce supramolecular liquid crystal phases, offering potential applications in the development of new liquid crystal materials (Naoum et al., 2010).
Pharmaceutical Research
- In the pharmaceutical domain, molecules containing sulfonyl and benzoyl groups have been explored for their ability to inhibit Na+/H+ antiporter activity, which is beneficial for treating conditions like cardiac ischemia (Baumgarth et al., 1997).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-20-14(17)10-2-4-12(5-3-10)22(18,19)16-7-6-13-11(9-16)8-15-21-13/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANJVEZMVVFUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![1-Ethanone, 1-(5-acetyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)-](/img/structure/B2989102.png)
![N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989103.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide](/img/structure/B2989106.png)


![ethyl N-[(3Z)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B2989109.png)
![N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2989110.png)



![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2989118.png)

![N-(5-{(E)-2-[5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-thienyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2989123.png)